

Butanimine: A Novel Fluorescent Probe for Live-Cell Imaging

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Compound of Interest

Compound Name: Butanimine

Cat. No.: B14748675

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Application Notes and Protocols

Introduction

Butanimine is a novel, cell-permeable fluorescent probe designed for the visualization of specific cellular components in live-cell imaging applications. Its unique chemical structure, incorporating a **butanimine** moiety, allows for high-contrast staining with low cytotoxicity, making it an ideal tool for researchers in cell biology, drug discovery, and diagnostics. This document provides detailed protocols for the use of **Butanimine** in cell imaging, along with its photophysical properties and cytotoxicity data.

Mechanism of Action

The fluorescence of **Butanimine** is activated upon binding to its intracellular target. In its unbound state, the probe exhibits minimal fluorescence due to a twisted intramolecular charge transfer (TICT) state. Upon binding, the conformation of the molecule is restricted, leading to a significant enhancement of the fluorescence quantum yield. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling clear visualization of the target structures.

Data Presentation

Table 1: Photophysical Properties of Butanimine

Property	Value
Excitation Maximum (λ_{ex})	488 nm
Emission Maximum (λ_{em})	520 nm
Molar Extinction Coefficient (ϵ)	55,000 M ⁻¹ cm ⁻¹
Quantum Yield (Φ)	0.65 (in bound state)
Solubility	DMSO, Ethanol

Table 2: Cytotoxicity of Butanimine in Various Cell Lines

Cell Line	Cancer Type	IC50 (μ M) after 24h Treatment
HeLa	Cervical Carcinoma	> 100
MCF-7	Breast Adenocarcinoma	> 100
A549	Lung Carcinoma	> 100
HepG2	Hepatocellular Carcinoma	> 100

Experimental Protocols

Synthesis of Butanimine

This is a representative synthesis protocol. For detailed synthesis steps, please refer to the product's specific documentation.

A one-step Mannich-type reaction can be employed for the synthesis of rhodamine-based fluorescent probes.^[1] Similarly, a hypothetical synthesis for a **Butanimine** probe could involve the reaction of a fluorophore core with butylamine and formaldehyde.

Cell Staining Protocol for Live-Cell Imaging

- Cell Preparation:
 - Plate cells on glass-bottom dishes or coverslips at a suitable density to reach 60-80% confluency on the day of the experiment.^[2]

- Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO₂) overnight.[3]
- Probe Preparation:
 - Prepare a 1 mM stock solution of **Butanimine** in anhydrous DMSO.
 - On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or phosphate-buffered saline (PBS).
- Staining:
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the **Butanimine** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
- Imaging:
 - Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of **Butanimine** (e.g., FITC filter set).
 - For live-cell imaging, maintain the cells at 37°C and 5% CO₂ during image acquisition.[3]

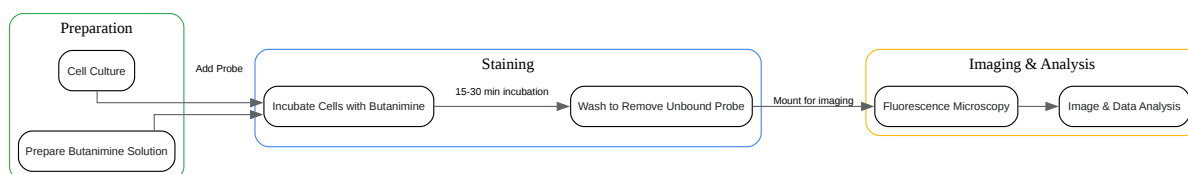
Cytotoxicity Assay Protocol

A standard MTT or resazurin-based assay can be used to determine the cytotoxicity of **Butanimine**.

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
- Treatment:

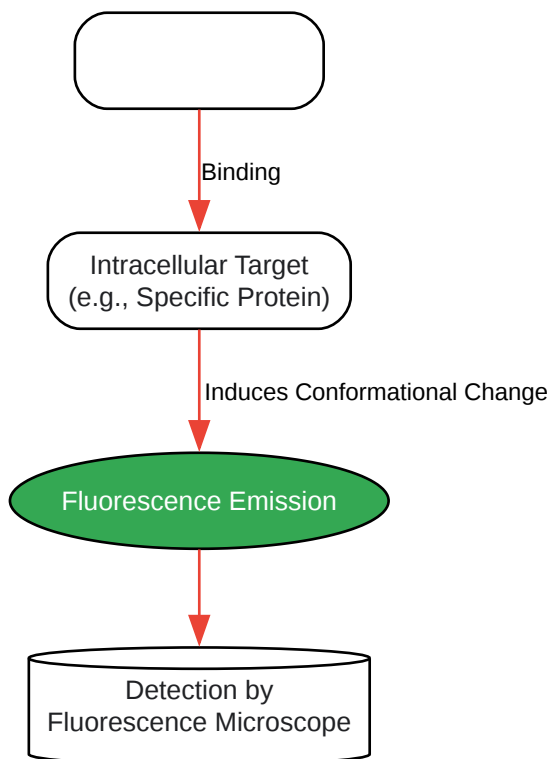
- Prepare serial dilutions of **Butanimine** in culture medium.
- Remove the old medium from the wells and add 100 μ L of the **Butanimine** solutions at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubation:
 - Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
- MTT Assay:
 - Add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours.
 - Add 100 μ L of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate for another 4 hours or until the formazan crystals are fully dissolved.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the cell viability as a percentage of the untreated control.
 - Determine the IC₅₀ value, which is the concentration of **Butanimine** that causes 50% inhibition of cell growth.

Visualizations



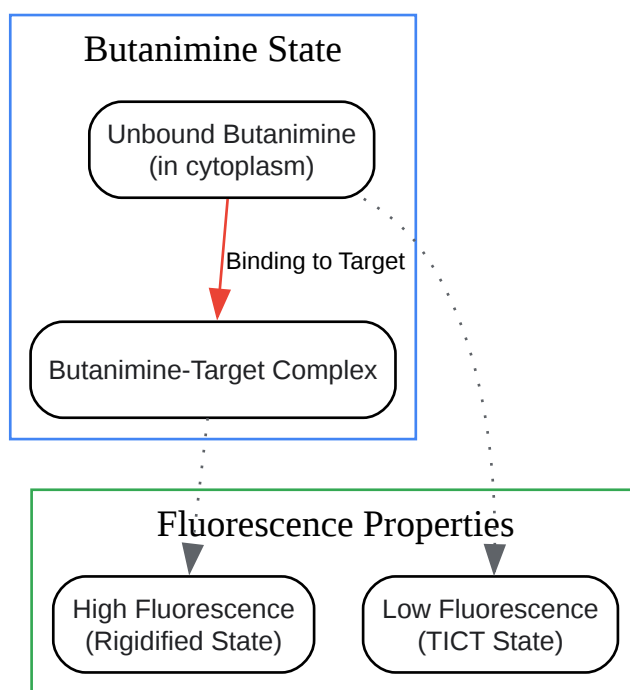
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Experimental workflow for cell imaging with **Butanimine**.



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Hypothetical mechanism of **Butanimine** fluorescence activation.



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References

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